酪氨酸激酶抑制剂-IN-1
描述
酪氨酸激酶抑制剂-IN-1 是一种多靶点酪氨酸激酶抑制剂,在科学研究和治疗应用中显示出巨大潜力。 它抑制多种关键激酶,包括 KDR、Flt-1、FGFR1 和 PDGFRα,其 IC50 值分别为 4、20、4 和 2 nM 。 酪氨酸激酶是一种酶,它将 ATP 中的磷酸基团转移到细胞内特定蛋白质的酪氨酸残基上,在信号转导和细胞通讯中起着至关重要的作用 。
科学研究应用
酪氨酸激酶抑制剂-IN-1 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究激酶活性及其抑制。
生物学: 有助于理解细胞信号通路以及酪氨酸激酶在各种生物过程中的作用。
医学: 正在研究其在治疗癌症和其他疾病中的潜力,通过抑制参与疾病进展的关键激酶
工业: 用于开发新的治疗剂和药物发现研究。
作用机制
酪氨酸激酶抑制剂-IN-1 通过抑制多种酪氨酸激酶的活性发挥作用。 它与 ATP 竞争结合激酶的 ATP 结合位点,从而阻止目标蛋白上酪氨酸残基的磷酸化 。 这种抑制会破坏对细胞生长、分化和存活至关重要的信号转导通路,使其成为癌症研究和治疗中的一种有价值的化合物 。
生化分析
Biochemical Properties
Tyrosine kinase-IN-1 interacts with various enzymes, proteins, and other biomolecules in the cell. It targets the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to tyrosine residues on proteins . This inhibition disrupts the activation of proteins involved in cell signaling pathways, thereby influencing cellular functions .
Cellular Effects
Tyrosine kinase-IN-1 has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting tyrosine kinase activity, which can disrupt cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the MAPK and PI3K/AKT pathways, which are involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of Tyrosine kinase-IN-1 involves binding to the ATP-binding site of tyrosine kinases, preventing these enzymes from phosphorylating tyrosine residues on proteins . This inhibition can lead to changes in gene expression and disrupt the activation of proteins involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tyrosine kinase-IN-1 can change over time. For instance, its inhibitory effects on tyrosine kinase activity can lead to a decrease in cell proliferation over time . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Tyrosine kinase-IN-1 can vary with different dosages in animal models. For example, higher doses might lead to more pronounced inhibition of tyrosine kinase activity, but could also result in toxic or adverse effects .
Metabolic Pathways
Tyrosine kinase-IN-1 is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it can influence the MAPK and PI3K/AKT pathways, which are involved in cellular metabolism .
Transport and Distribution
Tyrosine kinase-IN-1 is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, which can affect its localization or accumulation . For example, it might bind to specific proteins that transport it to the site of tyrosine kinases, allowing it to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of Tyrosine kinase-IN-1 can affect its activity or function. It might be directed to specific compartments or organelles within the cell, such as the cytoplasm or the cell membrane, where tyrosine kinases are located . This localization can influence the effectiveness of Tyrosine kinase-IN-1 in inhibiting tyrosine kinase activity .
准备方法
合成路线和反应条件
酪氨酸激酶抑制剂-IN-1 的合成涉及多个步骤,包括中间体化合物的制备及其在受控条件下的后续反应。 一种常见的合成路线是将 2-氨基苯甲腈与腈在碱性条件下在微波炉中反应 1-3 分钟,以高效率产生 2-取代的 4-氨基喹唑啉 。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件以确保高产率和纯度。 该化合物通常使用自动化反应器和纯化系统大量生产,以满足研究和治疗应用的需求。
化学反应分析
反应类型
酪氨酸激酶抑制剂-IN-1 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰化合物中的官能团。
取代: 取代反应,如亲核取代,可用于将不同的取代基引入分子中。
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和用于取代反应的亲核试剂。 反应通常在受控温度和 pH 值下进行,以确保形成所需的产物。
形成的主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生具有改变的生物活性的氧化衍生物,而取代反应可以产生具有不同性质的多种取代化合物。
相似化合物的比较
类似化合物
一些类似的化合物包括:
伊马替尼: 一种酪氨酸激酶抑制剂,用于治疗慢性髓性白血病。
奥希替尼: 一种靶向非小细胞肺癌中表皮生长因子受体 (EGFR) 突变的抑制剂。
舒尼替尼: 抑制血管内皮生长因子 (VEGF)、血小板衍生生长因子 (PDGF) 和成纤维细胞生长因子 (FGF) 的受体。
独特性
酪氨酸激酶抑制剂-IN-1 由于其多靶点抑制谱而具有独特性,它同时影响多个关键激酶。 这种广谱活性使其在涉及多个信号通路的科研环境中特别有效 。 它的高效力和对特定激酶的选择性也使其与其他抑制剂有所区别。
总之,this compound 是一种用途广泛且有效的化合物,在科学研究和治疗开发中具有重要应用。 它抑制多种酪氨酸激酶的能力使其成为理解和靶向复杂细胞过程的有价值工具。
属性
IUPAC Name |
(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYDVBIPXAAJA-VHXPQNKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL999 is a potent inhibitor of key receptor tyrosine kinases implicated in the development and maintenance of tumor vasculature and in the proliferation of some tumor cells. It inhibits FGFR1, FGFR3, RET, VEGFR2 and PDGFR, and is also a potent inhibitor of FLT3, an important driver of leukemia cell proliferation in some patients with acute myelogenous leukemia (AML). XL999 exhibited excellent activity in target-specific cellular functional assays. | |
Record name | XL999 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
705946-27-6, 921206-68-0 | |
Record name | XL-999 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XL999 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | XL-999 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。